molecular formula C7H12ClNO4 B2564047 3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride CAS No. 2503201-78-1

3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride

Cat. No.: B2564047
CAS No.: 2503201-78-1
M. Wt: 209.63
InChI Key: DTCVSEVUQDJRPT-UHFFFAOYSA-N
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Description

3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride is a chemical compound with a complex structure and significant potential in various scientific and industrial applications. This compound is known for its unique chemical properties and versatility in different reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[3,2-c]pyrrole-3-carboxylic acid;hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable diol with a carboxylic acid derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound's identity and purity.

Chemical Reactions Analysis

Types of Reactions

3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically occur under acidic or neutral conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used. These reactions are usually carried out in anhydrous solvents.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides. The reaction conditions depend on the specific nucleophile and substrate.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride can be used as a probe or inhibitor in biochemical assays. Its interactions with biological targets can provide insights into cellular processes and pathways.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to modulate biological targets makes it a candidate for the design of new therapeutic agents. Research is ongoing to explore its efficacy and safety in various disease models.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylic acid;hydrochloride

  • (4aR,7aS)-rel-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride

  • 1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl

Uniqueness

3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride stands out due to its specific structural features and reactivity profile. These characteristics make it distinct from other similar compounds and suitable for unique applications.

Properties

IUPAC Name

3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4.ClH/c9-7(10)6-3-11-4-1-8-2-5(4)12-6;/h4-6,8H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCVSEVUQDJRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)OC(CO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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